molecular formula C8H17N3OS B15007886 N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide

N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide

Cat. No.: B15007886
M. Wt: 203.31 g/mol
InChI Key: BESYLRUXZWAWRI-UHFFFAOYSA-N
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Description

N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methylcarbamimidoyl group, and a sulfanylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide can be achieved through several methods. One efficient approach involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C. This method yields high purity and good yields of the desired product .

Another method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2) at room temperature. This approach is also efficient and yields high purity products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions may vary depending on the desired scale and purity of the final product. The use of solvent-free conditions and mild reaction temperatures is preferred to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-Tert-butyl-2-[(N-methylcarbamimidoyl)sulfanyl]acetamide can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C8H17N3OS

Molecular Weight

203.31 g/mol

IUPAC Name

[2-(tert-butylamino)-2-oxoethyl] N'-methylcarbamimidothioate

InChI

InChI=1S/C8H17N3OS/c1-8(2,3)11-6(12)5-13-7(9)10-4/h5H2,1-4H3,(H2,9,10)(H,11,12)

InChI Key

BESYLRUXZWAWRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC(=NC)N

Origin of Product

United States

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